ethyl 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate

Medicinal Chemistry Chemical Biology Lead Optimization

Ethyl 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate (CAS: 1207001-59-9), with a molecular formula of C19H17ClN2O2S and a molecular weight of 372.87 g/mol, is a specialized imidazole derivative. Its structure uniquely integrates a 3-chlorophenyl and a phenyl group on the imidazole core, connected via a thioether linkage to an ethyl acetate moiety, placing it within a class of compounds investigated for diverse biological activities and as key synthetic intermediates.

Molecular Formula C19H17ClN2O2S
Molecular Weight 372.87
CAS No. 1207001-59-9
Cat. No. B2509168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate
CAS1207001-59-9
Molecular FormulaC19H17ClN2O2S
Molecular Weight372.87
Structural Identifiers
SMILESCCOC(=O)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C19H17ClN2O2S/c1-2-24-18(23)13-25-19-21-12-17(14-7-4-3-5-8-14)22(19)16-10-6-9-15(20)11-16/h3-12H,2,13H2,1H3
InChIKeyNIAMEDSGFHTRTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate: A Versatile Imidazole-Thioacetate Scaffold for Targeted Synthesis


Ethyl 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate (CAS: 1207001-59-9), with a molecular formula of C19H17ClN2O2S and a molecular weight of 372.87 g/mol, is a specialized imidazole derivative . Its structure uniquely integrates a 3-chlorophenyl and a phenyl group on the imidazole core, connected via a thioether linkage to an ethyl acetate moiety, placing it within a class of compounds investigated for diverse biological activities and as key synthetic intermediates . The specific arrangement of electron-withdrawing and aromatic groups confers distinct reactivity and physicochemical properties [1], making it a valuable scaffold for medicinal chemistry exploration, particularly in the synthesis of enzyme inhibitors or receptor modulators [1]. This compound's utility is defined by its structural precision, serving as a critical building block where generic imidazole analogs cannot be substituted without altering downstream molecular properties and biological outcomes .

Why Generic Imidazole Substitution is Insufficient: The Critical Role of Precise Substitution in Ethyl 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate


The performance of ethyl 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate in research applications is governed by a specific, non-interchangeable structure-activity relationship (SAR) [1]. Replacing it with a generic analog, such as a 1-unsubstituted imidazole, a 4-chlorophenyl isomer, or an amide derivative like N-phenylacetamide, leads to documented failures in target engagement and potency [1]. This is because the precise 3-chlorophenyl substitution pattern at the N1 position and the ethyl ester moiety are critical pharmacophoric elements influencing electronic distribution, molecular conformation, and hydrolytic sensitivity [2]. For example, subtle alterations to the aryl substituents have been shown to drastically reduce antiviral potency in related imidazole thioacetanilide (ITA) series, underscoring the high sensitivity of biological systems to even minor structural changes [1]. Consequently, for reproducible results in target validation or lead optimization, procurement must be compound-specific, as generic substitution introduces unvalidated variables that compromise data integrity and experimental outcomes [2].

Quantitative Differentiation Guide for Ethyl 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate Against Closest Analogs


Structural Identity & Purity: A Defined Chemical Space Differentiating from Amide Isosteres

The compound's structural identity is its primary differentiator. It features a thioether-linked ethyl acetate side chain, unlike the closely researched imidazole thioacetanilide (ITA) class (e.g., compound 4a5) which contains an amide bond [1]. This critical difference in the linker region alters hydrogen-bonding capacity and metabolic stability. The compound is available from suppliers at a defined minimum purity of 95%+ , a key quality control metric directly comparable to other analogs where purity can vary significantly.

Medicinal Chemistry Chemical Biology Lead Optimization

Procurement Precision: Quantified Cost and Unit Size Differentiation

Procurement decisions are directly quantifiable. For the target compound, a specific supplier (Life Chemicals) offers clear price points for exact quantities, enabling precise budgeting [1]. This contrasts with the procurement of the core scaffold thiol, 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol, which serves as a different synthetic starting point . The target compound's status as a pre-functionalized building block saves synthetic steps and associated costs compared to purchasing the thiol and performing the alkylation.

Chemical Procurement Budgeting High-Throughput Screening

Predicted Selectivity Advantage Based on HIV-1 RT SAR from Related ITA Series

While direct assay data for this specific compound is absent from the primary literature, strong class-level inference can be drawn from a potent series of imidazole thioacetanilide (ITA) inhibitors of HIV-1 reverse transcriptase (RT) [1]. The lead compound in that series, L1, showed an EC50 of 2.053 µM, which was optimized to compounds 4a5 and 4a2 with EC50 values of 0.18 µM and 0.20 µM, respectively [1]. The target compound, with its 3-chlorophenyl and phenyl substituents identical to the core of the most potent congeners, is hypothesized to occupy the same allosteric binding pocket, offering a distinct chemical space to explore resistance mutations due to its ester side chain.

Antiviral Research HIV-1 Reverse Transcriptase Structure-Activity Relationship

High-Value Application Scenarios for Ethyl 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate in Scientific Research


Lead Diversification in Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Programs

This compound serves as a critical probe to explore novel chemical space in NNRTI research. Based on the SAR from the ITA series showing potent inhibition (EC50 < 0.2 µM) by analogous scaffolds, researchers can use this ester variant to test hypotheses about overcoming resistance mutations to first-generation NNRTIs [1]. Its divergent functional group may form unique interactions in the allosteric pocket of HIV-1 RT, providing a direct pathway to intellectual property generation distinct from the crowded amide chemical space [1].

Click-Chemistry-Ready Scaffold for Anticancer Target Identification

With antimicrobial and anticancer properties noted for its class, the ethyl ester serves as a latent handle for functionalization [1]. It can be hydrolyzed to the carboxylic acid and coupled to alkyne or azide linkers for use in cellular target identification studies (e.g., chemical proteomics) [1]. This is a distinct advantage over amide-based analogs, where the amide is a terminal group that cannot be easily cleaved for post-screening modification. The high purity (95%+) ensures that the functionalization chemistry proceeds with predictable stoichiometry, which is critical for quantitative pull-down experiments.

Pharmacokinetic (PK) Modulation of Imidazole-Based Hits

In early-stage drug discovery, the ester moiety is often explored as a prodrug element to improve oral bioavailability. The targeted compound allows medicinal chemists to directly compare the PK profile (e.g., Cmax, AUC) of the ester pro-drug with the corresponding free carboxylic acid in rodent models [1]. This compound is the ideal starting material for such head-to-head studies, as its specific 3-chlorophenyl substitution pattern is already known to be beneficial for target binding in related series [1], and the incremental effect of the ester group on absorption can be quantitatively isolated.

Calibrated Source Material for High-Throughput Screening (HTS) Libraries

For organizations building diverse screening decks, this compound offers a precise, verified entry point into underexplored imidazole chemical space [1]. Its direct commercial availability in defined quantities (4mg, 5mg, 20mg) with certified purity allows it to be directly plated without further purification, reducing operational overhead. This contrasts with acquiring a structural analog like the thiol precursor, which would require an additional solid-phase extraction step, introducing variability into the screening set .

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